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Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzaldehyde

Cat. No.: B1293496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural characterization of 2-
Hydroxy-4-methylbenzaldehyde and its derivatives. It is designed to assist researchers in

understanding the key structural features of these compounds and the experimental techniques

used for their analysis. This document summarizes spectroscopic and crystallographic data,

details experimental protocols, and illustrates relevant biological pathways.

Introduction to 2-Hydroxy-4-methylbenzaldehyde
Derivatives
2-Hydroxy-4-methylbenzaldehyde, a substituted phenolic aldehyde, serves as a versatile

starting material for the synthesis of a wide range of derivatives, most notably Schiff bases.

These compounds have garnered significant interest in the scientific community due to their

diverse biological activities, including antimicrobial, antifungal, antioxidant, and enzyme

inhibitory properties. The therapeutic potential of these derivatives is intrinsically linked to their

three-dimensional structure and the nature of their functional groups. Accurate structural

characterization is therefore paramount in establishing structure-activity relationships (SAR)

and guiding the development of new therapeutic agents.

This guide will focus on the primary methods used for the structural elucidation of these

derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared
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(FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Comparative Spectral Data
The following tables summarize key spectral data for 2-Hydroxy-4-methylbenzaldehyde and

a representative Schiff base derivative. This data is crucial for confirming the synthesis of these

compounds and for comparative analysis of their electronic and structural properties.

1H NMR and 13C NMR Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

Table 1: 1H and 13C NMR Spectral Data (in ppm)

Compound 1H NMR (CDCl3) δ (ppm) 13C NMR (CDCl3) δ (ppm)

2-Hydroxy-4-

methylbenzaldehyde

11.25 (s, 1H, -OH), 9.85 (s,

1H, -CHO), 7.38-7.36 (m, 2H,

Ar-H), 6.92-6.90 (t, 1H, J = 7.5

Hz, Ar-H), 2.23 (s, 3H, -CH3)

[1]

192.6, 161.5, 138.9, 135.7,

130.0, 128.0, 120.3, 21.2

Schiff Base Derivative: 2-(((4-

methylphenyl)imino)methyl)-4-

methylphenol

13.4 (s, 1H, -OH), 8.55 (s, 1H,

-CH=N-), 7.3-6.8 (m, 7H, Ar-

H), 2.4 (s, 3H, Ar-CH3), 2.3 (s,

3H, Ar-CH3)

163.2, 160.9, 146.4, 133.5,

132.8, 130.0, 129.8, 121.1,

118.9, 117.0, 21.2, 20.5

Note: Spectral data for derivatives can vary depending on the specific amine used in the Schiff

base formation and the solvent.

FT-IR Spectral Data
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 2: Key FT-IR Absorption Bands (in cm-1)
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Functional Group
2-Hydroxy-4-
methylbenzaldehyde

Schiff Base Derivative

O-H stretch (phenolic) ~3400-3200 (broad) ~3400-3200 (broad)

C-H stretch (aromatic) ~3100-3000 ~3100-3000

C-H stretch (aldehyde) ~2850 and ~2750 -

C=O stretch (aldehyde) ~1680-1660 -

C=N stretch (imine) - ~1630-1600

C=C stretch (aromatic) ~1600-1450 ~1600-1450

C-O stretch (phenolic) ~1250-1150 ~1250-1150

Note: The absence of the C=O and aldehyde C-H stretching bands and the appearance of the

C=N stretching band are key indicators of successful Schiff base formation.

X-ray Crystallographic Data
Single-crystal X-ray diffraction provides the most definitive structural information, including

bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the

solid state.

Table 3: Comparative Crystallographic Data
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Parameter
2-Hydroxy-4-
methoxybenzaldehyde

Schiff Base Derivative: 3-
(2H-Benzotriazol-2-yl)-2-
hydroxy-5-
methylbenzaldehyde

Crystal System Monoclinic Monoclinic

Space Group P21/c P21/c

a (Å) 6.3037(3) 12.2724(5)

b (Å) 33.102(2) 14.5018(5)

c (Å) 7.0471(4) 6.8897(3)

α (˚) 90 90

β (˚) 102.105(3) 91.571(2)

γ (˚) 90 90

Volume (Å3) 1437.79(14) 1225.71(8)

Z 8 4

Reference [2] [3]

Note: Data for a methoxy- derivative is provided as a close comparison due to the limited

availability of crystal structures for the direct methyl- derivative.

Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and

reproducible data for structural characterization.

Synthesis of 2-Hydroxy-4-methylbenzaldehyde
A common method for the synthesis of 2-hydroxy-4-methylbenzaldehyde is the Duff reaction

or a variation thereof.

Reaction Setup: To a solution of m-cresol (1 equivalent) in a suitable solvent such as

toluene, add tin tetrachloride (0.24 equivalents) and tri-n-butylamine (0.5 equivalents) under
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a nitrogen atmosphere.

Addition of Paraformaldehyde: Stir the mixture at room temperature for 20 minutes, then add

paraformaldehyde (1.5 equivalents).

Heating: Heat the reaction mixture to 100 °C for 8 hours.

Work-up: After cooling to room temperature, add the reaction mixture to water and acidify to

pH 2 with hydrochloric acid.

Extraction and Purification: Extract the product with ether, wash with brine, dry over

magnesium sulfate, and evaporate the solvent to yield 2-hydroxy-4-methylbenzaldehyde.

[4]

Synthesis of a Schiff Base Derivative
Schiff bases are typically synthesized by the condensation of a primary amine with an

aldehyde.

Dissolution: Dissolve 2-Hydroxy-4-methylbenzaldehyde (1 equivalent) in a minimal amount

of a suitable solvent, such as ethanol or methanol.

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

Reaction: Stir the reaction mixture at room temperature or under reflux for a few hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Isolation: The Schiff base product often precipitates out of the solution upon cooling. The

solid can be collected by filtration, washed with a cold solvent, and dried.

Recrystallization: Further purification can be achieved by recrystallization from a suitable

solvent.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
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Data Acquisition: Acquire the 1H and 13C NMR spectra on a spectrometer. Typical

parameters for 1H NMR include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a

relaxation delay of 1-5 seconds, and 8-16 scans.[5]

Data Processing: Process the acquired data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift to the TMS signal. Integrate the peaks and

analyze the splitting patterns.[5]

FT-IR Spectroscopy
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry

potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent

pellet using a hydraulic press.

Background Spectrum: Record a background spectrum of the empty sample compartment or

a blank KBr pellet.

Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum,

typically in the range of 4000-400 cm-1.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Single-Crystal X-ray Diffraction
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is

often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer. This

involves rotating the crystal and collecting the intensities of the diffracted X-rays at various

angles.

Structure Solution and Refinement: Process the collected data to determine the unit cell

dimensions and space group. Solve the crystal structure using direct methods or Patterson

methods, and refine the atomic positions and thermal parameters to obtain the final

structure.
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Biological Activity and Signaling Pathways
Derivatives of 2-Hydroxy-4-methylbenzaldehyde have shown promising biological activities.

Understanding the underlying mechanisms and signaling pathways is crucial for their

development as therapeutic agents.

Antimicrobial Mechanism
Several studies have indicated that the antibacterial action of these compounds involves the

disruption of the bacterial cell membrane. This leads to increased membrane permeability,

leakage of intracellular components, and ultimately, cell death.
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Caption: Proposed mechanism of antimicrobial action.

Tyrosinase Inhibition
Some derivatives of 2-Hydroxy-4-methylbenzaldehyde have been identified as inhibitors of

tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of this enzyme can be beneficial in

treating hyperpigmentation disorders. The mechanism often involves binding to the active site

of the enzyme, thereby preventing the binding of its natural substrate, L-DOPA.
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Caption: Simplified pathway of tyrosinase inhibition.

Antioxidant Activity
The phenolic hydroxyl group in these derivatives plays a crucial role in their antioxidant activity.

They can act as free radical scavengers by donating a hydrogen atom to neutralize reactive

oxygen species (ROS), thereby mitigating oxidative stress. This process can modulate various

signaling pathways, such as the Nrf2/HO-1 pathway, which is involved in the cellular defense

against oxidative stress.
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Caption: Antioxidant activity and its effect on the Nrf2 pathway.

Experimental Workflow
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The structural characterization of a novel 2-Hydroxy-4-methylbenzaldehyde derivative

typically follows a systematic workflow to ensure comprehensive analysis.

Synthesis of Derivative
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(e.g., Recrystallization)
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Single-Crystal X-ray
Diffraction (if suitable crystals)
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Caption: General experimental workflow for characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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